ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
CAS No.: 138907-72-9
Cat. No.: VC21162685
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138907-72-9 |
|---|---|
| Molecular Formula | C12H11F2N3O2 |
| Molecular Weight | 267.23 g/mol |
| IUPAC Name | ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 |
| Standard InChI Key | DGBJZQRJXYRKBT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |
Introduction
Chemical Properties and Structure
Molecular Information and Identifiers
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is characterized by specific molecular parameters and identifiers that facilitate its recognition and classification in chemical databases and literature.
Table 1: Chemical Identifiers and Properties of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
Structural Features and Characteristics
The molecular structure of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate consists of several key functional groups that define its chemical behavior:
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A pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
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A 2,4-difluorophenyl group attached at the N1 position of the pyrazole ring
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An amino group (-NH₂) at the C5 position of the pyrazole ring
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An ethyl carboxylate group (-COOC₂H₅) at the C4 position of the pyrazole ring
The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring is particularly significant for the compound's properties. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and bioavailability of pharmaceutical compounds. The strategic positioning of these fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets.
Biological and Chemical Significance
Structure-Activity Relationships
The biological activity of pyrazole derivatives is influenced by their structural features and substituents. In ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate:
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The fluorine atoms in the phenyl ring enhance lipophilicity and bioavailability, potentially increasing biological efficacy
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The amino group at the C5 position can serve as a hydrogen bond donor in interactions with biological targets
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The ethyl carboxylate group provides an additional site for potential modification or interaction with biological receptors
These structural elements collectively contribute to the compound's potential pharmacological profile and may influence its binding affinity to various biological targets.
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